molecular formula C29H28N4O3 B1184897 KEJXYMQLJYZAFQ-AAEJECDNSA-N

KEJXYMQLJYZAFQ-AAEJECDNSA-N

Cat. No.: B1184897
M. Wt: 480.568
InChI Key: KEJXYMQLJYZAFQ-AAEJECDNSA-N
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Description

The compound with the InChIKey KEJXYMQLJYZAFQ-AAEJECDNSA-N corresponds to 5-methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1). Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. Key physicochemical and pharmacological properties include:

  • Boiling Point: 422.5°C at 760 mmHg (estimated)
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor
  • Topological Polar Surface Area (TPSA): 42.1 Ų
  • LogP: 1.87 (indicating moderate lipophilicity)
  • Solubility: Soluble in ethanol, DMSO, and methanol .

Synthesis: The compound is synthesized via alkylation of 5-methoxy-1H-indole-3-carbaldehyde using sodium hydride (NaH) and methyl iodide (CH₃I) in ethyl acetate. The reaction proceeds at room temperature, yielding the product in 84% purity after purification .

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.568

InChI

InChI=1S/C29H28N4O3/c34-27(30-13-10-18-15-31-22-7-3-1-5-20(18)22)25-24-9-12-29(36-24)17-33(28(35)26(25)29)14-11-19-16-32-23-8-4-2-6-21(19)23/h1-9,12,15-16,24-26,31-32H,10-11,13-14,17H2,(H,30,34)/t24-,25?,26?,29-/m1/s1

InChI Key

KEJXYMQLJYZAFQ-AAEJECDNSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCCC6=CNC7=CC=CC=C76

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 5-methoxy-1-methylindole-3-carbaldehyde share core indole scaffolds but differ in substituents, significantly altering their physicochemical and biological properties. Below is a comparative analysis based on similarity scores (0.88–0.97) and experimental data :

Table 1: Comparative Analysis of Structural Analogs

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences from Target Compound Solubility (mg/mL) TPSA (Ų) GI Absorption BBB Permeability
10601-19-1 5-Methoxy-1-methylindole-3-carbaldehyde C₁₀H₉NO₂ 175.18 1.00 (Reference) Reference compound 41.8 (Ethanol) 42.1 High Low
129197-86-0 6-Methoxy-1H-indole-3-carbaldehyde C₁₀H₉NO₂ 175.18 0.88 Methoxy group at position 6; no methyl group Not reported 42.1 Moderate Low
1078-30-4 5-Hydroxy-1H-indole-3-carbaldehyde C₉H₇NO₂ 161.16 0.93 Hydroxy instead of methoxy; no methyl group 13.9 (Water) 57.6 Low None
88552-47-6 5-Benzyloxyindole-3-carbaldehyde C₁₆H₁₃NO₂ 251.28 0.89 Benzyloxy instead of methoxy; no methyl group Not reported 42.1 Moderate Low
72629-73-9 5-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 0.97 Carboxylic acid instead of aldehyde 62.3 (Water) 66.4 Low None
65079-19-8* N,N,2-Trimethylquinolin-6-amine C₁₀H₁₃N₂ 158.20 N/A Quinoline core; amine substituents Not reported 24.3 High Moderate

*Note: CAS 65079-19-8 is included for contrast as a non-indole analog with distinct pharmacokinetics .

Key Findings:

Positional Isomerism :

  • 6-Methoxy-1H-indole-3-carbaldehyde (similarity 0.88) shows reduced GI absorption compared to the target compound, likely due to the absence of the methyl group, which affects lipophilicity .
  • 5-Hydroxy-1H-indole-3-carbaldehyde (similarity 0.93) has higher solubility in water (13.9 mg/mL) but lower GI absorption due to increased polarity from the hydroxyl group .

5-Methoxy-1H-indole-3-carboxylic acid (similarity 0.97) exhibits significantly higher TPSA (66.4 Ų) and water solubility (62.3 mg/mL) but negligible BBB permeability, highlighting the impact of ionizable groups .

Core Structure Variations: The quinoline derivative CAS 65079-19-8 demonstrates moderate BBB permeability due to its planar aromatic system and smaller TPSA (24.3 Ų), underscoring the role of heterocyclic core structures in pharmacokinetics .

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